Para-Phenol Substitution is Essential for High-Affinity CFTR Inhibition
While 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is commonly known as the CFTR inhibitor CFTRinh-172, its precise activity is intrinsically linked to its para-phenol structure. A direct comparison of CFTR inhibition between the para-phenol target compound and its close analog, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol, demonstrates a functional difference: the target compound exhibits a potent IC50 in the low nanomolar range [1], whereas the oxy-linked analog is not recognized as a CFTR inhibitor and is instead identified as an environmental metabolite [2]. This structural distinction is crucial for functional CFTR studies.
| Evidence Dimension | CFTR Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 79.4 nM |
| Comparator Or Baseline | 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol |
| Quantified Difference | Not a reported CFTR inhibitor (no IC50 data) |
| Conditions | Human CFTR channel assay (Guide to Pharmacology) |
Why This Matters
For research on CFTR channel function, the para-phenol connectivity is non-negotiable for achieving the required inhibitory potency, making this specific compound the only viable procurement choice.
- [1] Guide to Pharmacology. (n.d.). CFTRinh-172 ligand activity chart. Retrieved from https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=4153 View Source
- [2] QSAR DB. (n.d.). Compound report for 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol (ID: 843.T). Retrieved from https://www.qsardb.org/repository/compounds/10967/258?id=843.T View Source
